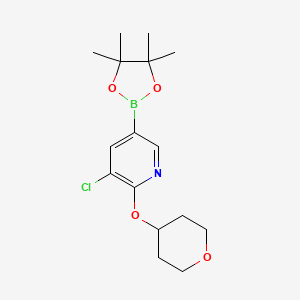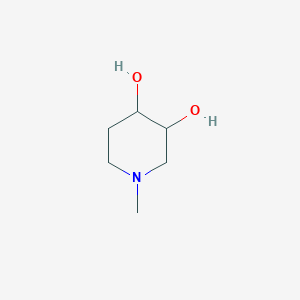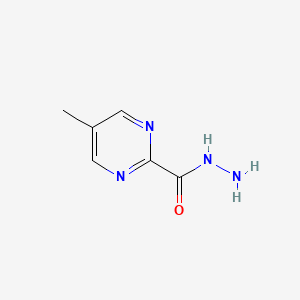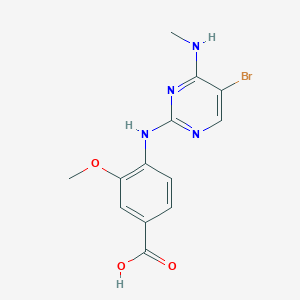![molecular formula C13H20Cl2N2O2 B13100311 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is a chemical compound that features a piperazine ring substituted with a dihydrobenzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine typically involves the following steps:
Formation of the Dihydrobenzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Attachment to Piperazine: The dihydrobenzodioxin intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the saturation of the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated benzodioxin derivatives.
Substitution Products: N-alkyl or N-acyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine: Similar structure but lacks the specific stereochemistry of the 3S configuration.
1-(2,3-dihydro-1,4-benzodioxin-3-yl)piperidine: Contains a piperidine ring instead of piperazine.
Uniqueness: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is unique due to its specific stereochemistry and the presence of both piperazine and dihydrobenzodioxin moieties, which may confer distinct pharmacological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H20Cl2N2O2 |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15;;/h1-4,11,14H,5-10H2;2*1H/t11-;;/m0../s1 |
InChI-Schlüssel |
IVLXYALMYRPYSQ-IDMXKUIJSA-N |
Isomerische SMILES |
C1CN(CCN1)C[C@H]2COC3=CC=CC=C3O2.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)CC2COC3=CC=CC=C3O2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)




![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)

![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)



![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)

